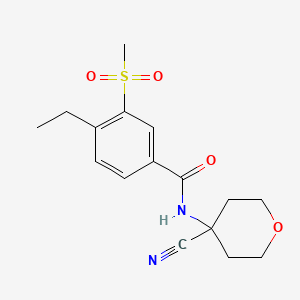![molecular formula C18H17F4NO6S B2941073 Methyl 2-(2-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate CAS No. 1023518-38-8](/img/structure/B2941073.png)
Methyl 2-(2-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate is a complex organic compound characterized by its unique chemical structure, which includes fluorinated aromatic rings and sulfamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate typically involves multiple steps, starting from commercially available precursors. One common route includes:
Formation of the Fluorinated Aromatic Intermediate: This step involves the introduction of fluorine atoms into the aromatic ring through electrophilic aromatic substitution reactions. Reagents such as fluorine gas or fluorinating agents like N-fluorobenzenesulfonimide (NFSI) are often used.
Methoxylation: The dimethoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways involving sulfamoyl groups.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific properties imparted by the fluorinated and sulfamoyl groups.
Mechanism of Action
The mechanism by which Methyl 2-(2-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate exerts its effects depends on its application. In medicinal chemistry, for example, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The fluorinated aromatic rings and sulfamoyl groups can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-{[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate
- Methyl 2-(2-{[2-bromo-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate
- Methyl 2-(2-{[2-iodo-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate
Uniqueness
The unique combination of fluorine atoms and sulfamoyl groups in Methyl 2-(2-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate imparts distinct chemical and biological properties. Compared to its chloro, bromo, and iodo analogs, the fluorinated compound often exhibits higher stability, increased lipophilicity, and enhanced biological activity due to the strong electron-withdrawing effects of the fluorine atoms.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
methyl 2-[2-[[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl]-4,5-dimethoxyphenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4NO6S/c1-27-14-6-10(7-17(24)29-3)16(9-15(14)28-2)30(25,26)23-13-8-11(18(20,21)22)4-5-12(13)19/h4-6,8-9,23H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZUCIRJJHFUFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2940991.png)
![2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide](/img/structure/B2940993.png)
![4-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2940994.png)
![(E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid](/img/structure/B2940995.png)
![9-(4-ethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
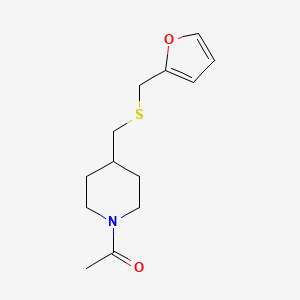
![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2941002.png)
![N-(4-acetylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2941003.png)
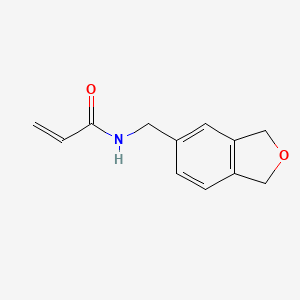
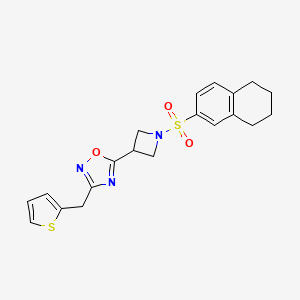
![N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2941009.png)
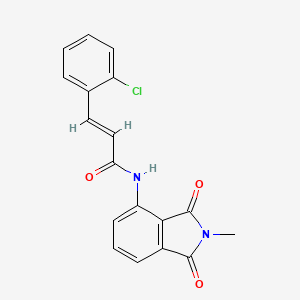
![1-(4-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide](/img/structure/B2941012.png)
